2-[(4-methoxyphenoxy)acetyl]-N-(3-methoxypropyl)hydrazinecarboxamide

Catalog No.
S3014984
CAS No.
1986395-99-6
M.F
C14H21N3O5
M. Wt
311.338
Availability
In Stock
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2-[(4-methoxyphenoxy)acetyl]-N-(3-methoxypropyl)hy...

CAS Number

1986395-99-6

Product Name

2-[(4-methoxyphenoxy)acetyl]-N-(3-methoxypropyl)hydrazinecarboxamide

IUPAC Name

1-[[2-(4-methoxyphenoxy)acetyl]amino]-3-(3-methoxypropyl)urea

Molecular Formula

C14H21N3O5

Molecular Weight

311.338

InChI

InChI=1S/C14H21N3O5/c1-20-9-3-8-15-14(19)17-16-13(18)10-22-12-6-4-11(21-2)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,16,18)(H2,15,17,19)

InChI Key

WHEDJZIWZXHNKT-UHFFFAOYSA-N

SMILES

COCCCNC(=O)NNC(=O)COC1=CC=C(C=C1)OC

solubility

not available

Molecular Structure Analysis

The key features of the molecule include:

  • A central hydrazide group (CONHNH2) []. Hydrazides are known for forming hydrogen bonds and can participate in various condensation reactions.
  • A methoxy group (OCH3) on the phenoxy ring (C6H5O) and another methoxy group on the propyl chain (CH2CH2CH2) []. These methoxy groups are electron-donating and can influence the overall electronic properties of the molecule.
  • An amide bond (CONH) linking the phenoxyacetyl group to the hydrazide []. Amide bonds are stable functional groups that contribute to the rigidity of the molecule.

Chemical Reactions Analysis

    Hydrolysis

    The amide and hydrazide bonds could be susceptible to hydrolysis under acidic or basic conditions, breaking the molecule into smaller fragments [].

    • Example (general): RCONHNHCOR' + H2O -> RCOOH + NH3 + R'CONH2 (R and R' are organic groups) [].

    Condensation reactions

    The hydrazide group can participate in condensation reactions with aldehydes or ketones to form new hydrazones [].

Synthesis of this specific compound would likely involve reacting a hydrazinecarboxamide with a 4-methoxyphenoxyacetyl chloride or a similar activated derivative [].


Physical And Chemical Properties Analysis

  • It is likely a solid at room temperature due to the presence of multiple polar groups that can participate in intermolecular interactions.
  • It might have moderate solubility in polar organic solvents like ethanol or dimethyl sulfoxide (DMSO) due to the presence of both polar and non-polar groups.
  • The presence of the aromatic ring system could contribute to some lipophilicity (fat solubility).
  • Wear gloves, safety glasses, and a lab coat when handling.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Dispose of waste according to proper chemical waste disposal regulations.

XLogP3

0.8

Dates

Last modified: 04-14-2024

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